Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate
Overview
Description
Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an appropriate oxidizing agent.
Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Amidation: The thioacetylated oxadiazole is then coupled with methyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thioacetyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzoate
- Methyl 4-((((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzoate
Uniqueness
Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-22-15(21)10-4-6-11(7-5-10)17-13(20)9-25-16-19-18-14(24-16)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRMEBQJFZSDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388082 | |
Record name | Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5371-83-5 | |
Record name | Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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